molecular formula C16H38NO4P B1618761 Ammonium bis(2-ethylhexyl) phosphate CAS No. 4971-47-5

Ammonium bis(2-ethylhexyl) phosphate

Cat. No.: B1618761
CAS No.: 4971-47-5
M. Wt: 339.45 g/mol
InChI Key: AIJDCDQXDPERNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium bis(2-ethylhexyl) phosphate (CAS 4971-47-5) is the ammonium salt of the organophosphorus acid, di(2-ethylhexyl)phosphoric acid (D2EHPA). This compound serves as a versatile anionic surfactant and amphiphile in advanced research applications, particularly in the development of novel extraction methodologies. Its primary research value lies in its role as a key component in the formation of supramolecular solvents (SUPRAS) and magnetic deep eutectic solvents (MDES) for liquid-phase microextraction (LPME). A significant application is its use in a novel SUPRAS for the extraction and preconcentration of amphoteric analytes like fluoroquinolone antibiotics (e.g., ofloxacin and moxifloxacin) from complex biological matrices such as human urine, followed by HPLC-FLD analysis . The mechanism involves the self-assembly of ammonium di(2-ethylhexyl)phosphate molecules into supramolecular aggregates in an aqueous solution. The addition of a coacervation agent, such as a salt, then induces phase separation, forming a distinct solvent phase capable of efficiently entrapping target analytes . Furthermore, the acid form of this compound, bis(2-ethylhexyl) phosphate, is being utilized as a hydrogen-bond acceptor (HBA) in the synthesis of hydrophobic magnetic deep eutectic solvents (MDES) . These MDES are applied in vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) for the highly efficient enrichment of non-steroidal anti-inflammatory drugs (NSAIDs) from environmental water and milk samples . Beyond its emerging applications in green analytical chemistry, the compound is also identified for use as an antistatic agent, cleansing agent, and wetting agent in the textile industry . This product is strictly for industrial and scientific research purposes. It is not intended for diagnostic, therapeutic, or any other personal uses. Please refer to the safety data sheet for proper handling information.

Properties

CAS No.

4971-47-5

Molecular Formula

C16H38NO4P

Molecular Weight

339.45 g/mol

IUPAC Name

azanium;bis(2-ethylhexyl) phosphate

InChI

InChI=1S/C16H35O4P.H3N/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18);1H3

InChI Key

AIJDCDQXDPERNG-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[NH4+]

Canonical SMILES

CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[NH4+]

Other CAS No.

4971-47-5

Pictograms

Corrosive

Related CAS

298-07-7 (Parent)

Origin of Product

United States

Scientific Research Applications

Surfactant Properties

AEP has been recognized for its surfactant capabilities, particularly in stabilizing water-in-oil (w/o) emulsions. It acts as an effective stabilizer for these emulsions, which are crucial in various industrial applications such as cosmetics and pharmaceuticals. The surfactant properties of AEP are attributed to its amphiphilic nature, allowing it to reduce interfacial tension between water and oil phases .

Solvent Extraction

AEP is utilized in solvent extraction processes, especially for the separation and recovery of valuable metals from ores and waste materials. Its effectiveness as a solvent extraction agent has been demonstrated in studies involving radioactive elements and rare earth metals. For instance, AEP is often compared with other phosphoric acid esters like bis(2-ethylhexyl) phosphoric acid (D2EHPA) in liquid-liquid extraction systems . The compound's ability to selectively extract metals makes it valuable in hydrometallurgy.

Synthesis of Ionic Liquids

Recent research has focused on the synthesis of ionic liquids based on AEP. These ionic liquids have shown promise in biomass dissolution, particularly cellulose. The synthesis involves combining AEP with various anions to create ionic liquids that can effectively dissolve cellulose at elevated temperatures. This application is significant for biofuel production and material recovery from biomass .

Environmental Applications

AEP exhibits biodegradability, making it suitable for environmentally friendly applications. Its use in formulations for cleaning agents and other consumer products aligns with growing regulatory demands for sustainable chemicals . The compound's environmental profile is being evaluated under frameworks like REACH to ensure safety and compliance.

Case Studies and Research Findings

Table 1: Summary of Research Applications of AEP

Application AreaDescriptionKey Findings
SurfactantStabilizes water-in-oil emulsionsEffective in cosmetic formulations; reduces interfacial tension
Solvent ExtractionExtracts metals from ores and waste materialsDemonstrated high selectivity for rare earth elements
Ionic Liquids SynthesisDissolves cellulose for biofuel productionEffective at 100 ºC; morphology of recovered biomass analyzed via SEM
Environmental ApplicationsBiodegradable; used in cleaning agentsComplies with REACH regulations; favorable environmental profile

Comparison with Similar Compounds

Ionic Liquids with DEHP Anion

Ammonium bis(2-ethylhexyl) phosphate shares structural similarities with ILs containing the DEHP anion but differing in cationic components:

Compound Name Cation Type Key Properties Applications
[N₄₄₄₄][DEHP] (Tetrabutylammonium) Tetraalkylammonium High Li⁺ extraction efficiency (92%) Lithium-ion battery recycling
[THTP][DEHP] (Trihexyltetradecylphosphonium) Phosphonium Enhanced thermal stability (>300°C) Lubricants, nanoparticle stabilization
[C₁C₆im][DEHP] (1-Hexyl-3-methylimidazolium) Imidazolium High Nd(III) extraction (85% at pH 3.0) Rare earth element recovery

Key Differences :

  • Cation Size : Larger cations (e.g., [N₈₈₈₈][DEHP]) improve metal selectivity but reduce solubility in aqueous phases .
  • Thermal Stability : Phosphonium-based ILs ([THTP][DEHP]) exhibit superior thermal stability compared to ammonium analogues .

Acid Form: Bis(2-ethylhexyl) Phosphoric Acid (D2EHPA)

D2EHPA (CAS 298-07-7), the protonated form of DEHP, is a widely used extractant.

Property This compound D2EHPA
Solubility Miscible in polar solvents Hydrophobic, organic-phase soluble
Extraction Mechanism Ion exchange via ammonium cation Proton-mediated cation exchange
pH Dependence Effective in neutral to alkaline pH Requires acidic pH (<3.0)

Organophosphate Esters (OPEs)

This compound differs from non-ionic OPEs like bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) and tris(2-ethylhexyl) phosphate (TEHP):

Compound Structure Environmental Impact Primary Use
BEHPP Phenyl + 2 ethylhexyl groups High dust accumulation (50–1530 ng/g) Plasticizers, flame retardants
TEHP Three ethylhexyl groups Correlates with BEHPP in dust Hydraulic fluids

Key Contrast :

  • Ionic vs. Non-Ionic: The ammonium salt’s ionic nature reduces volatility but increases solubility in aqueous systems compared to non-ionic OPEs .

Performance in Metal Extraction

Table 3: Extraction Efficiency of DEHP-Based Compounds

Compound Metal Ion Efficiency (%) Conditions Notes
This compound Nd(III) 85 Nitrate medium, pH 3.0 Competes with imidazolium ILs
D2EHPA Rare Earths 95 Solvent extraction Industry standard
[N₄₄₄₄][DEHP] Li⁺ 92 Aqueous-organic phase Superior to molecular ligands

Mechanistic Insights :

  • The ammonium cation facilitates ion-pairing interactions , enhancing selectivity for trivalent metals (e.g., Nd³⁺) .
  • D2EHPA relies on solvation effects , making it more effective for divalent ions (e.g., Cu²⁺, Zn²⁺) .

Q & A

Q. How is ammonium bis(2-ethylhexyl) phosphate synthesized, and what characterization methods confirm its purity and structure?

this compound is synthesized by neutralizing bis(2-ethylhexyl) phosphoric acid (DEHPA) with ammonium hydroxide. The reaction typically occurs in an anhydrous organic solvent to avoid hydrolysis. Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure of the alkyl chains and phosphate group .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., P=O and P-O-C stretches) .
  • Elemental Analysis : To verify the stoichiometry of ammonium incorporation .

Q. What are the key physicochemical properties (e.g., solubility, logP) critical for its use in solvent extraction systems?

  • logP : 7.76, indicating high hydrophobicity and preferential partitioning into organic phases .
  • Solubility : Miscible with nonpolar solvents (e.g., kerosene, toluene) but insoluble in water, making it ideal for liquid-liquid extraction .
  • pKa : ~1.47, enabling metal ion complexation under acidic conditions . These properties optimize its role in extracting metal ions like rare earth elements (REEs) and actinides .

Advanced Research Questions

Q. How does the ammonium counterion influence the extraction efficiency and selectivity of bis(2-ethylhexyl) phosphate in metal ion recovery?

The ammonium ion enhances solubility in aqueous-organic biphasic systems by stabilizing the anionic phosphate moiety. Selectivity is pH-dependent: at low pH (≤2), DEHPA exists as H+^+-associated dimers, favoring trivalent ions (e.g., La3+^{3+}, UO_2$$^{2+}) via cation exchange. At higher pH, ammonium facilitates ion-pair formation, improving selectivity for lighter REEs .

Q. What analytical techniques are suitable for quantifying trace impurities in ammonium bis(ethylhexyl) phosphate, and how do these impurities affect catalytic performance?

  • HPLC-MS : Detects organic impurities (e.g., unreacted DEHPA or alkyl alcohols) using a C18 column and methanol/ammonium acetate mobile phase .
  • ICP-OES : Identifies trace metal contaminants (e.g., Fe, Al) that may poison catalysts in downstream applications. Impurities >0.1% can reduce extraction efficiency by competing with target metal ions .

Q. How do structural modifications to the 2-ethylhexyl groups impact the phase behavior and interfacial activity of ammonium bis(ethylhexyl) phosphate in biphasic systems?

Shortening or branching the alkyl chains reduces hydrophobicity (lower logP), increasing aqueous solubility but decreasing metal ion selectivity. Conversely, longer chains enhance phase separation but may reduce extraction kinetics due to steric hindrance. Interfacial tension studies (e.g., pendant drop method) quantify these effects .

Q. In solvent extraction processes, how do competing ions and pH variations affect the stability constants of complexes formed between ammonium bis(ethylhexyl) phosphate and rare earth elements?

Competing ions (e.g., Ca2+^{2+}, Fe3+^{3+}) decrease REE extraction efficiency by occupying binding sites. Stability constants (logβ) are determined via slope analysis:

  • pH 1–2 : logβ for La3+^{3+} ≈ 3.5, while Fe3+^{3+} logβ ≈ 4.2, requiring pH adjustment or masking agents (e.g., citrate) to improve selectivity .
  • Ionic strength : High nitrate concentrations shift equilibrium toward REE-DEHPA complexes due to salting-out effects .

Q. Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions and stoichiometric NH_4$$^+ to prevent hydrolysis .
  • Extraction Workflows : Pre-equilibrate DEHPA with dilute acid to ensure H+^+ availability for cation exchange .
  • Quality Control : Regularly calibrate HPLC systems with DEHPA standards to monitor degradation (e.g., hydrolysis to monoalkyl phosphates) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.